molecular formula C22H28N2O3 B1397001 Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1353878-05-3

Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No. B1397001
M. Wt: 368.5 g/mol
InChI Key: FBMFQMXTZPYLLQ-UHFFFAOYSA-N
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Description

Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a chemical compound with the linear formula C22H28N2O3 . It is used as a reactant for the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a piperidine ring, which is a common structure in many pharmaceutical compounds . The compound has a molecular weight of 368.5 g/mol.


Chemical Reactions Analysis

This compound is a reactant for the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives . It can also be used in the synthesis of molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.5 g/mol. Other physical and chemical properties such as boiling point and density are predicted to be 549.6±50.0 °C and 1.193±0.06 g/cm3 respectively .

Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis Techniques : A research study describes a high-yielding synthesis method for compounds related to Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate. The process involved N-alkylation, carbamoylation, hydrolysis, and intramolecular cyclization using Friedel–Crafts reaction. This synthesis technique is significant for producing various analogues of the title compound (R. K. Vaid et al., 2014).

  • Synthesis of Analogs : Another study elaborates on the synthesis of similar compounds, emphasizing the versatility of the process in creating a range of analogues. This kind of research underlines the potential for creating diverse compounds with varied applications (R. Vaid et al., 2014).

  • Heterocyclic γ-Amino Alcohols : Investigations into the reduction and acylation of cis-3-cyano-4-hydroxypiperidines, a process relevant to the synthesis of Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate, have been conducted. This research provides insights into the chemical properties and reactions of related compounds (E. T. Golovin et al., 1978).

  • Regio- and Stereoselective Synthesis : A study on the regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines, which are structurally related to the compound , highlights the chemical processes involved in achieving specific molecular configurations (I. Veselov et al., 2009).

  • Synthesis of Complex Derivatives : Research on the synthesis of Donepezil Hydrochloride, which involves the use of similar piperidine derivatives, demonstrates the relevance of such compounds in complex chemical syntheses (H. Bing, 2005).

  • Application in Luminescence Sensing : A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which are sensitive to benzaldehyde derivatives, showcases an application area of similar compounds in chemical sensing technologies (B. Shi et al., 2015).

  • Stimulation of Plant Growth : Research indicates the potential of dimethyl [1-(benzyl-, 2-phenylethyl-)-4-hydroxypiperidin-4-yl)]phosphonates, related to the compound of interest, as stimulators for plant growth, highlighting a unique application in agriculture (A. Malmakova et al., 2019).

  • Conformational Studies : A study on the conformation of benzyl groups in 4-benzyl-4-hydroxypiperidines provides insight into the structural properties of similar compounds, which is crucial for understanding their chemical behavior (A. Manimekalai et al., 2007).

properties

IUPAC Name

benzyl 4-[(3,4-dimethylanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-8-9-20(14-18(17)2)23-16-22(26)10-12-24(13-11-22)21(25)27-15-19-6-4-3-5-7-19/h3-9,14,23,26H,10-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMFQMXTZPYLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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